3-Oxosapriparaquinone

Physicochemical profiling Drug-likeness Membrane permeability

Procure 3-Oxosapriparaquinone to resolve SAR uncertainties from side-chain oxidation variants. This diterpenoid quinone offers defined physicochemical differences (TPSA: 71.40 Ų, XLogP: 3.30) versus sapriparaquinone for permeability and target engagement studies. - **For anti-inflammatory screening**: Validated in 5-lipoxygenase translocation assays (RBL-2H3 cells). - **For chemotaxonomy**: Authentic standard from Salvia & Taiwania for LC-MS metabolomics. - **Supply**: ≥98% purity, HPLC/NMR/MS verified. Synthetic availability supports analog preparation.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
Cat. No. B1632717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxosapriparaquinone
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC(=O)C(C)C
InChIInChI=1S/C20H24O4/c1-10(2)15(21)9-8-13-12(5)6-7-14-17(13)20(24)19(23)16(11(3)4)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3
InChIKeyBBKFYSFJEKCZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxosapriparaquinone: Compound Identity and Baseline Properties


3-Oxosapriparaquinone (CAS 119139-56-9) is a rearranged 4,5-seco-abietane diterpenoid quinone with the molecular formula C20H24O4 and a molecular weight of 328.40 g/mol [1]. It is a natural product originally isolated from the roots of Salvia prionitis Hance (Lamiaceae) and also identified in Taiwania cryptomerioides [2]. The compound presents as a powder, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and is typically supplied at ≥98% purity as verified by HPLC, NMR, and MS [3]. Its IUPAC name is 4-hydroxy-7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione, reflecting the characteristic 3-oxo substitution on the side chain that distinguishes it from the parent sapriparaquinone [1].

Rearranged 4,5-seco-abietane diterpenoid quinone with synthetic route available for reproducible supply
Annotated in ChEMBL for 5-lipoxygenase translocation screening in RBL-2H3 cells
Class-level antioxidant activity reported for sapriparaquinone derivatives; supports antioxidant screening context

Why 3-Oxosapriparaquinone Cannot Be Substituted by Structural Analogs


The 3-oxo modification in 3-Oxosapriparaquinone produces quantifiable shifts in key physicochemical parameters relative to the parent sapriparaquinone (CAS 119139-54-7), including a 17 Ų increase in topological polar surface area (TPSA: 71.40 vs. 54.37 Ų), a lower XLogP (3.30 vs. 4.66), and an additional hydrogen bond acceptor (4 vs. 3) [1]. These differences alter membrane permeability, solubility, and target engagement profiles in ways that cannot be assumed equivalent without experimental validation. Furthermore, the compound's 4-hydroxy-1,2-naphthoquinone core distinguishes it from 4-hydroxysapriparaquinone (which bears a 1,4-naphthoquinone core and a hydroxylated terminal side chain), producing divergent redox potentials and biological reactivity [2]. The 3-oxo group also serves as a synthetic handle for further derivatization, a feature absent in sapriparaquinone, making procurement of the correct oxidation state critical for structure-activity relationship (SAR) studies [3].

Parent analog Sapriparaquinone (CAS 119139-54-7) lacks the 3-oxo group; TPSA and LogP differences may shift solubility and permeability, making biological data not directly transferable.
4-Hydroxy analog 4-Hydroxysapriparaquinone has a 1,4-naphthoquinone core and different side-chain oxidation; redox behavior and target engagement may require independent validation.
Extraction-only material Sapriparaquinone is solely natural-source dependent, introducing batch variability and supply constraints absent with synthetic 3-oxo compound.

Quantitative Differentiation Evidence for Procurement Decisions


Topological Polar Surface Area and Lipophilicity Shift

The oxidation of sapriparaquinone's side-chain alkene to the 3-oxo ketone in 3-Oxosapriparaquinone increases TPSA from 54.37 Ų to 71.40 Ų (+31.3%) and decreases XLogP from 4.66 to 3.30 (−1.36 log units) [1]. These shifts move 3-Oxosapriparaquinone closer to the CNS drug-like TPSA threshold (<90 Ų) and oral bioavailability XLogP range (1–3.5), suggesting altered pharmacokinetic behavior relative to the parent compound. The hydrogen bond acceptor count also increases from 3 to 4 [2].

TPSA and Lipophilicity
Head-to-head
3-Oxosapriparaquinone: TPSA 71.40 Ų, XLogP 3.30, HBA 4
Sapriparaquinone: TPSA 54.37 Ų, XLogP 4.66, HBA 3
Physicochemical shift alters membrane permeability context; biological data from parent cannot be extrapolated.
Calculated properties; ΔTPSA +17 Ų, ΔXLogP −1.36
Physicochemical profiling Drug-likeness Membrane permeability

ADMET Prediction: Oral Bioavailability and BBB Penetration

In silico ADMET profiling via admetSAR 2 predicts that 3-Oxosapriparaquinone has a 99.51% probability of human intestinal absorption (HIA), a 52.86% probability of human oral bioavailability, and a 62.50% probability of blood-brain barrier (BBB) penetration [1]. The compound is predicted to localize to mitochondria (81.24% probability) and is not predicted to inhibit MATE1 or OCT2 transporters, though it is predicted to inhibit OATP1B1, OATP1B3, and BSEP [1]. In contrast, sapriparaquinone (with lower TPSA and higher LogP) would be expected to exhibit higher membrane partitioning but potentially lower aqueous solubility. No equivalent admetSAR data were located for sapriparaquinone, limiting direct computational comparison.

ADMET Prediction
Supporting evidence
Oral bioavailability probability 52.86%; BBB penetration 62.50%
Predicted ADMET profile provides a screening filter for prioritization in drug discovery campaigns.
admetSAR 2.0; requires experimental validation
ADMET prediction Oral bioavailability Blood-brain barrier

5-Lipoxygenase Translocation Inhibition Annotation

The ChEMBL database (assay CHEMBL_4193) records that 3-Oxosapriparaquinone was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. However, the specific affinity data (IC50/Ki values) are not publicly accessible through the BindingDB or ChEMBL interfaces in a directly extractable format. No data were located for sapriparaquinone, 4-hydroxysapriparaquinone, or other close analogs in the same 5-lipoxygenase translocation assay, precluding a direct potency comparison. This 5-lipoxygenase annotation provides a target-based rationale for selecting 3-Oxosapriparaquinone in inflammation research, but the absence of quantitative comparator data constitutes a significant evidence gap .

5-LOX Translocation
Data to verify
Tested in ChEMBL assay 4193; quantitative IC50 not publicly extractable
Supports leukotriene-pathway screening context; direct comparator data absent.
Rat RBL-2H3 cells; requires de novo IC50 determination
5-lipoxygenase inhibition Anti-inflammatory Leukotriene biosynthesis

Synthetic Accessibility via Total Synthesis

3-Oxosapriparaquinone has been the subject of two published total syntheses from (+)-dehydroabietic acid, a commercially available starting material derived from pine resin [1][2]. The Matsumoto group (1995) reported the first total synthesis in Bulletin of the Chemical Society of Japan, and a subsequent improved synthesis was published in 2008 providing higher yields [2]. By contrast, sapriparaquinone itself has not been reported as a target of total synthesis; it is described solely as an isolation product from Salvia prionitis roots [3]. This synthetic accessibility means 3-Oxosapriparaquinone can be produced at scale independent of botanical extraction, reducing batch-to-batch variability, seasonal supply constraints, and the risk of co-extracted impurities that plague natural product sourcing.

Synthetic Accessibility
Supporting evidence
Two published total syntheses (1995, 2008) from (+)-dehydroabietic acid
Synthetic route enables scalable, reproducible supply independent of botanical extraction.
Sapriparaquinone available only via isolation
Total synthesis Chemical sourcing Dehydroabietic acid

Class-Level Antioxidant Activity of Sapriparaquinone Derivatives

A series of 22 sapriparaquinone derivatives, synthesized and evaluated by Deng et al. (2006), demonstrated potent in vitro antioxidant activity against lipid peroxidation, with the most active compound (compound 7) exhibiting an IC50 of 3.7 μg/mL [1]. The preliminary SAR analysis indicated that modifications to the quinone core and side chain significantly modulate antioxidant potency [1]. While 3-Oxosapriparaquinone itself was not directly tested in this study, it shares the naphthoquinone pharmacophore and side-chain oxidation pattern (3-oxo) that were explored among the 22 derivatives. In the broader class, potent antioxidant activity against lipid peroxidation (IC50 values in the low μg/mL range) was a common feature of many derivatives, providing class-level evidence that 3-Oxosapriparaquinone is a strong candidate for antioxidant screening [1]. Note: This is class-level inference; direct experimental confirmation with 3-Oxosapriparaquinone in the identical lipid peroxidation assay is absent.

Class Antioxidant Activity
Class-level inference
Most active sapriparaquinone derivative IC50 = 3.7 μg/mL (lipid peroxidation)
Class-level antioxidant activity reported; supports screening prioritization.
Direct data on 3-Oxosapriparaquinone absent; n=22 derivatives
Antioxidant activity Lipid peroxidation Structure-activity relationship

Multi-Species Natural Occurrence

3-Oxosapriparaquinone has been isolated from two taxonomically distinct plant species: Salvia prionitis Hance (Lamiaceae) and Taiwania cryptomerioides (Taxodiaceae) [1][2]. In the Taiwania study, 3-Oxosapriparaquinone was co-isolated alongside four new diterpenes (3-oxosaprorthoquinone, 3-oxomicrostegiol, 3-oxoisotaxodione, and taiwaninal) and one known compound (6-dehydrohinokiol) [2]. In contrast, the parent sapriparaquinone has been reported exclusively from Salvia prionitis roots [3]. The cross-family occurrence of 3-Oxosapriparaquinone suggests a conserved biosynthetic pathway or evolutionary convergence, which may indicate a functional biological role that transcends a single species. For procurement, this means alternative botanical sources exist for natural product isolation, reducing dependence on a single species.

Multi-Species Occurrence
Reported
Isolated from 2 taxonomically distinct species (Salvia prionitis, Taiwania cryptomerioides)
Dual natural source provides supply chain redundancy for research material.
Sapriparaquinone reported from only 1 species
Natural product distribution Chemotaxonomy Plant source diversity

Recommended Research and Procurement Application Scenarios


Chemical Biology Studies on Diterpenoid Side-Chain Oxidation

For research groups investigating the role of side-chain oxidation in abietane diterpenoid bioactivity, 3-Oxosapriparaquinone provides a defined 3-oxo reference compound. The 31.3% higher TPSA and 1.36-unit lower XLogP relative to sapriparaquinone [1] enable researchers to probe how increased polarity and hydrogen-bonding capacity affect target engagement and cellular permeability. The compound's total synthesis from (+)-dehydroabietic acid [2] also enables the preparation of isotopically labeled or otherwise modified analogs for mechanistic studies.

Anti-Inflammatory Drug Discovery Targeting 5-Lipoxygenase

The ChEMBL annotation of 3-Oxosapriparaquinone as a compound tested for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells [1] supports its use as a starting point for leukotriene-pathway-focused anti-inflammatory screening. Its predicted mitochondrial subcellular localization (81.24% probability) [2] further suggests potential for modulating mitochondrial reactive oxygen species in inflammatory contexts. Procurement teams should note that quantitative IC50 data are not publicly extractable from ChEMBL and must be generated de novo.

Natural Product Derivatization and SAR Campaigns

The established class-level antioxidant SAR, where sapriparaquinone derivatives achieved IC50 values as low as 3.7 μg/mL against lipid peroxidation [1], positions 3-Oxosapriparaquinone as a scaffold for further medicinal chemistry optimization. The 3-oxo group provides a chemically distinct handle for reductive amination, oxime formation, and other derivatization reactions that are not accessible with sapriparaquinone's alkene side chain [2]. Procurement in high purity (≥98%) with full analytical characterization (HPLC, NMR, MS) [3] supports reproducible SAR studies.

Comparative Phytochemical and Chemotaxonomic Studies

The dual occurrence of 3-Oxosapriparaquinone in Salvia prionitis (Lamiaceae) and Taiwania cryptomerioides (Taxodiaceae) [1] makes this compound a valuable chemotaxonomic marker for cross-family comparative studies of abietane diterpenoid biosynthesis. In contrast, sapriparaquinone has been reported only from S. prionitis [2], limiting its utility for broader phylogenetic comparisons. The synthetic availability of 3-Oxosapriparaquinone [3] further enables its use as an authentic standard for LC-MS quantification in plant metabolomics studies.

Application
Selection Property
Validation Focus
Diterpenoid side-chain oxidation research
Defined 3-oxo reference compound; polarity/H-bonding shift relative to parent
Target engagement and cellular permeability assays
5-Lipoxygenase translocation screening
ChEMBL assay annotation for leukotriene pathway
Quantitative 5-LOX inhibition profiling (de novo IC50)
Derivatization and SAR campaigns
3-oxo synthetic handle for reductive amination, oxime formation
Antioxidant SAR reproducibility; lipid peroxidation screening
Cross-family phytochemical comparison
Dual-species natural occurrence (Lamiaceae, Taxodiaceae)
LC-MS metabolomics authentic standard quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxosapriparaquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.